
4-(Triphenylpropadienyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Triphenylpropadienyl)morpholine is an organic compound that features a morpholine ring substituted with a triphenylpropadienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triphenylpropadienyl)morpholine can be achieved through several methods:
Diethylene Glycol Catalyzed Ammonia Decyclization Method: This method involves the reaction of diethylene glycol with ammonia in the presence of a catalyst to produce morpholine.
Diethanolamine Strong Acid Dehydration Cyclic Method: This method involves the dehydration reaction of diethanolamine with sulfuric acid under heating conditions to generate morpholine.
Condensation Reaction of 1,4-Butanediol and Ammonia: This method involves heating 1,4-butanediol and ammonia in the presence of a catalyst to obtain morpholine.
Hydrogenation Reduction of Acetonitrile: Morpholine can also be prepared by the hydrogenation reduction of acetonitrile.
Industrial Production Methods
Industrial production of morpholine typically involves the dehydration of diethanolamine with concentrated sulfuric acid .
Análisis De Reacciones Químicas
Types of Reactions
4-(Triphenylpropadienyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where the triphenylpropadienyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-(Triphenylpropadienyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Triphenylpropadienyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes or receptors involved in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
This compound is unique due to the presence of the triphenylpropadienyl group, which imparts distinct chemical and physical properties compared to its simpler analogs.
Propiedades
Número CAS |
131319-47-6 |
|---|---|
Fórmula molecular |
C25H23NO |
Peso molecular |
353.5 g/mol |
InChI |
InChI=1S/C25H23NO/c1-4-10-21(11-5-1)24(22-12-6-2-7-13-22)20-25(23-14-8-3-9-15-23)26-16-18-27-19-17-26/h1-15H,16-19H2 |
Clave InChI |
YEBFPWZMPWAXFV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=C=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)
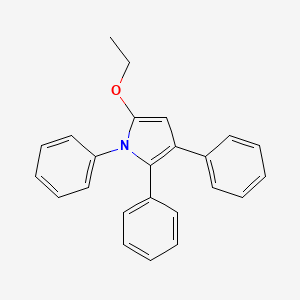
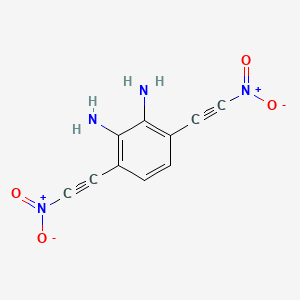

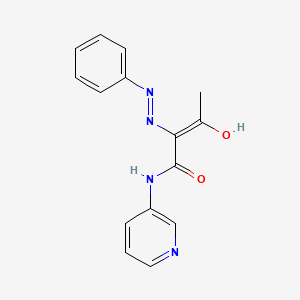
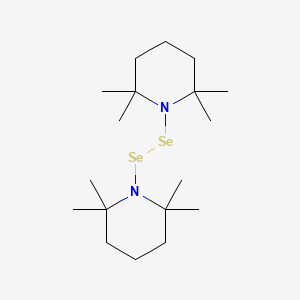
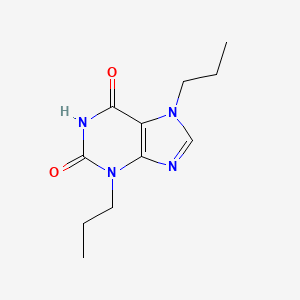

![Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-](/img/structure/B14270333.png)
![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
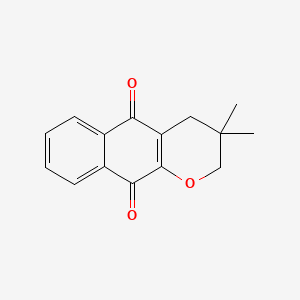
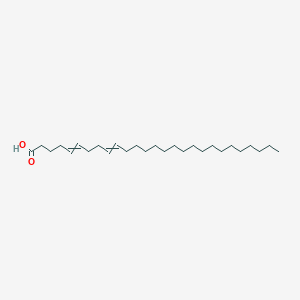
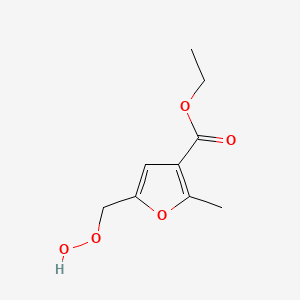
![1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B14270348.png)
